2-Hydroxy-3-methoxycyclopent-2-en-1-one

Description

Historical Development of Cyclopentenone Derivatives

Cyclopentenone derivatives have played pivotal roles in organic chemistry since their structural elucidation in the early 20th century. The discovery of natural cyclopentenones, such as jasmone in floral essences and prostaglandins in mammalian systems, spurred synthetic efforts to replicate their bioactive frameworks. Early methodologies relied on ketonic decarboxylation of dicarboxylic acids, as seen in the synthesis of cyclopentanone from adipic acid. By the mid-20th century, advancements in catalysis enabled targeted syntheses of substituted cyclopentenones, including the Pauson-Khand reaction for constructing bicyclic enones. The specific compound 2-hydroxy-3-methoxycyclopent-2-en-1-one emerged as a synthetic target in the 1970s, driven by its structural similarity to flavor-active methylcyclopentenolone. Patent literature from this era documents optimized routes using phase-transfer catalysis and thermal isomerization, reflecting industrial interest in cyclopentenones as flavor precursors.

Nomenclature and IUPAC Classification Within Cyclic Ketones

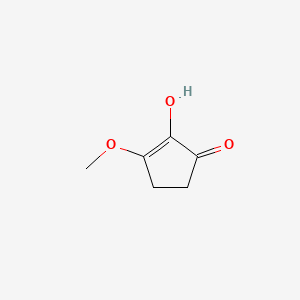

The IUPAC name This compound systematically denotes:

- A cyclopentane ring (five-membered carbocycle)

- En-1-one : A ketone group at position 1

- 2-en : A double bond between C2 and C3

- 2-hydroxy and 3-methoxy substituents at C2 and C3, respectively

This nomenclature aligns with cyclic ketone classification rules, prioritizing the ketone group for lowest numbering. Alternative naming conventions include functional class terms like 3-methoxy-2-hydroxycyclopentenone, though these lack IUPAC compliance. The compound’s CAS Registry Number (5870-62-2) and PubChem CID (138618) provide unambiguous identifiers.

Relationship to Methylcyclopentenolone and Methoxycyclopentenone Analogues

Structurally, this compound is an oxygenated analogue of methylcyclopentenolone (2-hydroxy-3-methylcyclopent-2-en-1-one). Key comparisons include:

The methoxy group enhances hydrogen-bonding capacity, influencing solubility and reactivity in condensation reactions. Synthetic routes to both compounds often intersect, utilizing cyclopentanedione intermediates.

Significance in Organic Chemistry and Flavor Science

In organic synthesis , the compound’s α,β-unsaturated ketone moiety enables conjugate additions and Diels-Alder reactions, facilitating access to polycyclic architectures. For example, its enone system participates in asymmetric epoxidations, yielding chiral intermediates for natural product synthesis.

In flavor science , methoxy-substituted cyclopentenones contribute to smoky and caramelized odor profiles. While less potent than methylcyclopentenolone (FEMA 2700), the methoxy variant’s lower volatility extends its utility in heat-stable flavor formulations. Quantitative structure-odor relationship (QSOR) studies correlate the methoxy group’s electron-donating effects with reduced threshold detection levels compared to alkylated analogues.

Structural Positioning Within Enolized Cyclopentanedione Compounds

The compound exists predominantly in the enol tautomeric form, stabilized by intramolecular hydrogen bonding between the C2 hydroxyl and C1 ketone groups. X-ray crystallography of related enolized cyclopentanediones confirms planarity of the enone system, with bond lengths indicative of conjugation (C1=O: 1.22 Å; C2-OH: 1.32 Å). Quantum mechanical calculations predict a >95% enol population at equilibrium, contrasting with non-hydroxylated analogues like 3-methylcyclopentenone, which favor keto forms.

Tautomeric Equilibrium $$ \text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ = -8.2 \, \text{kJ/mol} \, $$

Properties

CAS No. |

100191-44-4 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.127 |

IUPAC Name |

2-hydroxy-3-methoxycyclopent-2-en-1-one |

InChI |

InChI=1S/C6H8O3/c1-9-5-3-2-4(7)6(5)8/h8H,2-3H2,1H3 |

InChI Key |

ABAAFOHUIQBSPJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=O)CC1)O |

Synonyms |

2-Cyclopenten-1-one,2-hydroxy-3-methoxy-(6CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Modifications

-

Substrate : Diethyl 3-methoxyglutarate (hypothetical precursor) replaces diethyl 2-methylglutarate.

-

Base : Metallic sodium in anhydrous liquid ammonia facilitates deprotonation and cyclization.

-

Workup : Acidic quenching (e.g., HCl) followed by extraction with ethyl acetate or chloroform.

-

Yield : Analogous reactions for methyl-substituted variants achieve ~30% yield, suggesting similar efficiency for methoxy derivatives if steric and electronic effects are comparable.

Hydrodeoxygenation-Isomerization Cascades

CN105585470A describes a two-step process for converting fructose into 2-hydroxy-3-methyl-2-cyclopenten-1-one. This method could be adapted for methoxy-substituted analogs by modifying the hydrogenation and isomerization steps.

Step 1: Hydrodeoxygenation

Step 2: Base-Catalyzed Isomerization

Adaptability for Methoxy Derivatives

-

Substrate Design : Introducing methoxy groups at the 3-position of hexanedione precursors may require protecting-group strategies to prevent undesired side reactions during hydrodeoxygenation.

Epoxidation-Isomerization Sequences

US4359586A outlines a five-step synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one from 2-methyl-1,3-butadiene. This route could be modified to incorporate methoxy groups via epoxy intermediates.

Key Steps

-

Dichlorocarbene Addition : Reacting 2-methoxy-1,3-butadiene with dichlorocarbene forms 1,1-dichloro-2-methoxy-2-vinylcyclopropane.

-

Thermal Isomerization : Heating the cyclopropane derivative (200–350°C) yields 1-methoxy-4,4-dichlorocyclopent-1-ene.

-

Hydrolysis : Acid- or base-catalyzed hydrolysis produces 3-methoxy-2-cyclopenten-1-one.

-

Epoxidation : Phase-transfer-catalyzed epoxidation with H₂O₂ generates 2,3-epoxy-3-methoxycyclopentanone.

-

Acid-Catalyzed Isomerization : Rearrangement of the epoxide yields the target compound.

Comparative Analysis of Synthetic Routes

The table below summarizes potential methods for synthesizing this compound, extrapolated from existing data:

Mechanistic Insights and Tautomeric Stability

Quantum mechanical calculations indicate that the enol tautomer of 2-hydroxy-3-methyl-2-cyclopenten-1-one is strongly favored over the diketo form. For methoxy derivatives, the electron-donating methoxy group may further stabilize the enol tautomer via resonance:

This stabilization is critical for isolating the compound and avoiding side reactions during synthesis.

Chemical Reactions Analysis

2-Hydroxy-3-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones.

Reduction: Reduction reactions can convert it into cyclopentanone derivatives.

Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-Hydroxy-3-methoxycyclopent-2-en-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of flavors and fragrances due to its characteristic odor.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable products, which can then participate in further chemical or biological processes .

Comparison with Similar Compounds

2-Hydroxy-3-methoxycyclopent-2-en-1-one can be compared with similar compounds such as:

2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound has a similar structure but with a methyl group instead of a methoxy group.

3-Methoxycyclopent-2-enone: This compound lacks the hydroxyl group present in this compound. The presence of different functional groups in these compounds can significantly influence their chemical reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.